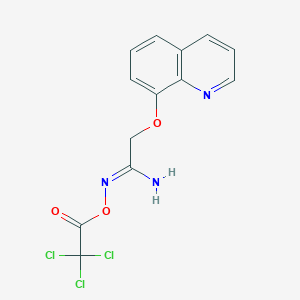
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an acetimidamide group through an oxy bridge, with a trichloroacetoxy substituent enhancing its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline nucleus can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
The next step involves the introduction of the oxy bridge by reacting the quinoline derivative with an appropriate halogenated compound under basic conditions. The final step is the formation of the acetimidamide group, which can be achieved by reacting the intermediate with trichloroacetic anhydride and ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The trichloroacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the trichloroacetoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar DNA intercalating properties.
Chloroquine: An antimalarial drug with a quinoline core, used for comparison in biological studies.
2-(Quinolin-8-yloxy)acetamide: Lacks the trichloroacetoxy group, making it less reactive.
Uniqueness
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide stands out due to the presence of the trichloroacetoxy group, which enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C13H10Cl3N3O3 |
|---|---|
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C13H10Cl3N3O3/c14-13(15,16)12(20)22-19-10(17)7-21-9-5-1-3-8-4-2-6-18-11(8)9/h1-6H,7H2,(H2,17,19) |
Clé InChI |
ZVFJZNJBSLKFMB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)C(Cl)(Cl)Cl)/N)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)OCC(=NOC(=O)C(Cl)(Cl)Cl)N)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


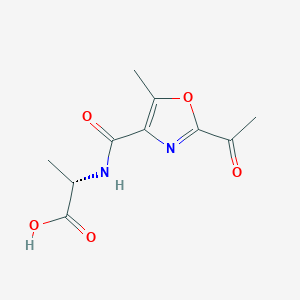
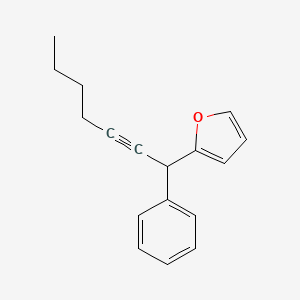

![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
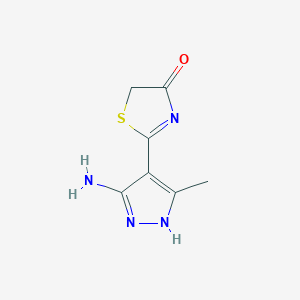
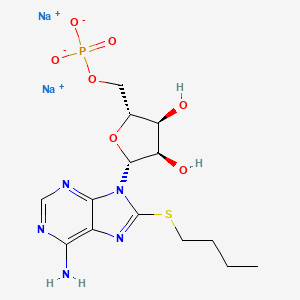


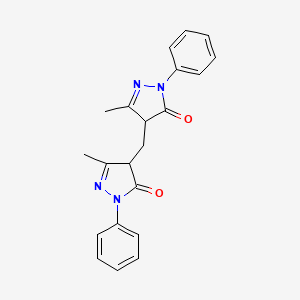
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)
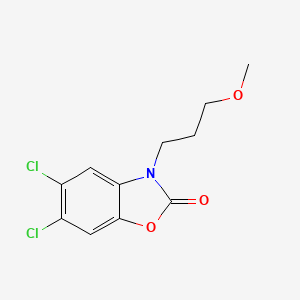
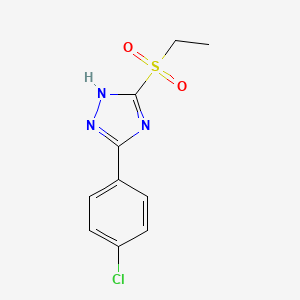
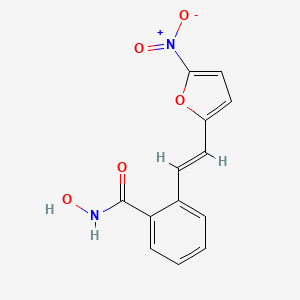
![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)
